2-(3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride
CAS No.:
Cat. No.: VC13804292
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2O3 |
|---|---|
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | 2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2O3.ClH/c13-9-6-5-8-3-1-2-4-10(8)14(12(9)17)7-11(15)16;/h1-4,9H,5-7,13H2,(H,15,16);1H |
| Standard InChI Key | VFAGMLSAGFLNSZ-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O.Cl |
| Canonical SMILES | C1CC2=CC=CC=C2N(C(=O)C1N)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The IUPAC name of this compound is 2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride. Its molecular formula is C₁₃H₁₅ClN₂O₃, with a molecular weight of 294.73 g/mol (calculated from PubChem data for the free base adjusted for hydrochloride addition) .
Structural Features
The molecule comprises a benzazepine core fused with a seven-membered ring containing an amino and ketone group. The acetic acid side chain at position 1 is neutralized by hydrochloric acid to form the hydrochloride salt. Key structural descriptors include:
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₂O₃ |
| Molecular Weight | 294.73 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not reported (decomposes) |
| pKa | ~3.5 (carboxylic acid) |
Synthesis Pathways and Methodologies
Role in Benazepril Hydrochloride Synthesis
This compound serves as a pivotal intermediate in synthesizing benazepril hydrochloride, a widely prescribed ACE inhibitor. The synthesis involves dynamic kinetic resolution (DKR) to achieve stereochemical control, followed by esterification and salt formation .
Key Synthetic Routes
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Reductive Amination Route:
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Ethyl 2-oxo-4-phenylbutyrate undergoes catalytic hydrogenation with chiral ligands (e.g., cinchonidine) to yield (R)-ethyl 2-hydroxy-4-phenylbutyrate.
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Subsequent sulfonation and nucleophilic substitution with tert-butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzazepine-1-acetate yield the intermediate .
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Dynamic Kinetic Resolution (DKR):
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Key Reagents | Limitations |
|---|---|---|---|
| Reductive Amination | 65–70 | NaBH₄, chiral ligands | High-pressure conditions |
| DKR | 75–80 | Lipases, tert-butyl acetate | Enzyme cost |
Pharmacological and Mechanistic Insights
ACE Inhibition Mechanism
As a precursor to benazeprilat (the active metabolite of benazepril), this compound indirectly contributes to ACE inhibition. Benazeprilat binds to the zinc atom in ACE’s active site, preventing the conversion of angiotensin I to angiotensin II .
Pharmacokinetics
Industrial and Therapeutic Applications
Pharmaceutical Manufacturing
This intermediate is indispensable for large-scale benazepril production. Its synthesis efficiency directly impacts drug affordability and availability .
Therapeutic Relevance
Benazepril hydrochloride, derived from this compound, is indicated for:
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